

SGI-7079: A Technical Guide to its Selectivity Profile Against TAM Family Kinases

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of **SGI-7079**, a small molecule inhibitor, with a primary focus on its activity against the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to support further research and development efforts.

Introduction to SGI-7079 and the TAM Family

SGI-7079 is a selective, ATP-competitive inhibitor of the Axl receptor tyrosine kinase. The TAM family, comprising Tyro3, Axl, and Mer, are key regulators of the immune response and are implicated in the progression of various cancers, where they contribute to cell survival, proliferation, and metastasis. Due to their role in oncogenesis, the TAM kinases have emerged as significant targets for cancer therapy.

SGI-7079 Kinase Selectivity Profile

SGI-7079 demonstrates potent inhibition of Axl kinase. While specific inhibitory concentrations for Mer and Tyro3 are not consistently reported in publicly available literature, multiple sources indicate that **SGI-7079** inhibits these two TAM family members with a potency similar to that of Axl. In addition to the TAM family, **SGI-7079** has been shown to potently inhibit a range of other kinases in the low nanomolar range.



Table 1: In Vitro Inhibition Profile of SGI-7079 Against TAM Family Kinases

Kinase	Inhibition Parameter	Value (nM)
AxI	IC50	58[1]
AxI	Ki	5.7[1]
Mer	IC50	Similar to AxI[1]
Tyro3	IC50	Similar to AxI[1]

Table 2: Other Kinases Potently Inhibited by SGI-7079

SGI-7079 exhibits potent, low nanomolar inhibition against the following kinases; however, specific IC50 values are not detailed in the available literature.

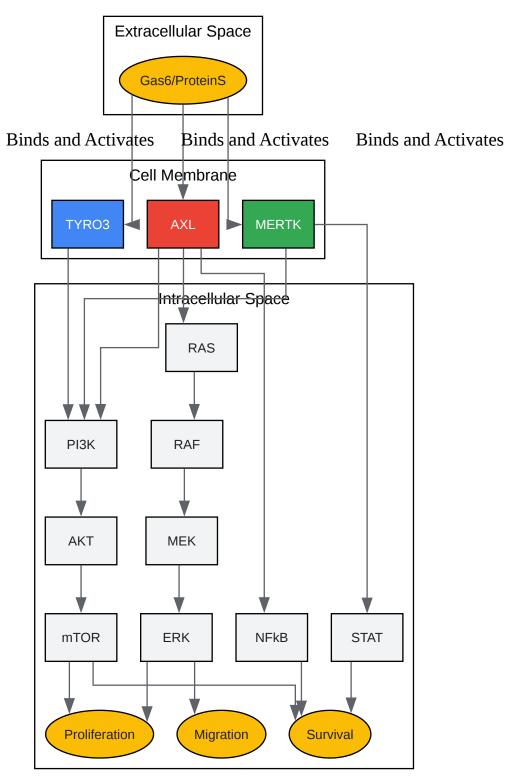
- Syk
- Flt1
- Flt3
- Jak2
- TrkA
- TrkB
- PDGFR_β
- Ret

Signaling Pathways

The TAM family kinases are activated by their ligands, Gas6 (Growth arrest-specific 6) and Protein S, leading to the activation of downstream signaling pathways that regulate cellular processes such as proliferation, survival, and migration.



TAM Family Kinase Signaling Pathway



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TAM Family Kinase Signaling Pathway



Experimental Protocols

The determination of the inhibitory activity of **SGI-7079** against TAM family kinases typically involves biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of **SGI-7079** in a biochemical (cell-free) assay format.

Objective: To quantify the concentration of **SGI-7079** required to inhibit 50% of the enzymatic activity of a purified TAM family kinase.

Materials:

- Purified recombinant human Tyro3, Axl, or Mer kinase
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- ATP (at a concentration near the Km for the specific kinase)
- Peptide substrate specific for the kinase
- **SGI-7079** (serially diluted in DMSO)
- Detection reagent (e.g., ADP-Glo[™], LanthaScreen[™], or radiolabeled ATP [y-³²P]ATP)
- Microplates (e.g., 96-well or 384-well)
- Plate reader compatible with the chosen detection method

Procedure:

• Compound Preparation: Prepare a serial dilution of **SGI-7079** in DMSO. A typical starting concentration might be 10 mM, with 1:3 or 1:10 serial dilutions.

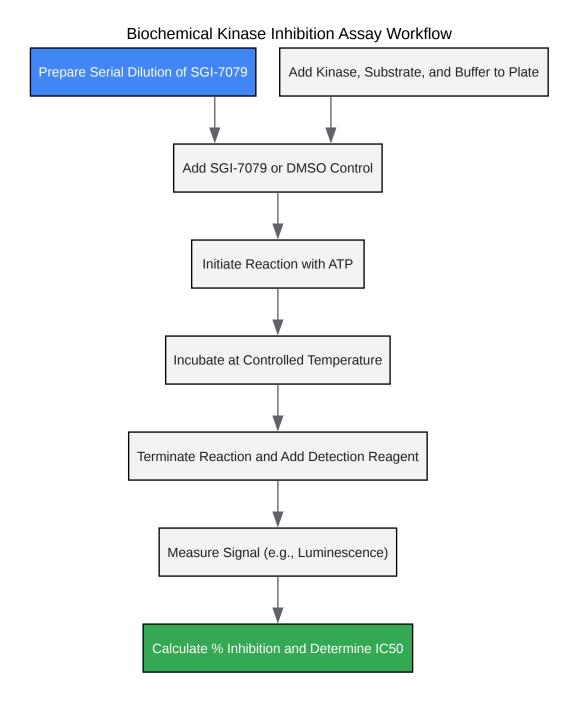
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- Reaction Setup: In a microplate, add the kinase buffer, the specific TAM family kinase, and the peptide substrate.
- Inhibitor Addition: Add the diluted **SGI-7079** or DMSO (as a vehicle control) to the wells.
- Reaction Initiation: Initiate the kinase reaction by adding ATP.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
- Reaction Termination and Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence readout.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each SGI-7079 concentration relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the **SGI-7079** concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).





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Biochemical Kinase Inhibition Assay Workflow

Cell-Based Axl Phosphorylation Assay

This protocol describes a general method to assess the ability of **SGI-7079** to inhibit the phosphorylation of Axl in a cellular context.



Objective: To determine the concentration of **SGI-7079** required to inhibit the ligand-induced phosphorylation of Axl in cultured cells.

Materials:

- Human cell line expressing Axl (e.g., HEK293T cells transiently transfected with human Axl)
- Cell culture medium and supplements
- **SGI-7079** (serially diluted in DMSO)
- Ligand for Axl activation (e.g., Gas6-containing conditioned media)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibodies: anti-phospho-Axl and anti-total-Axl
- · Western blotting reagents and equipment
- Microplate reader or imaging system for signal detection

Procedure:

- · Cell Culture and Treatment:
 - Seed Axl-expressing cells in a multi-well plate and allow them to adhere.
 - Treat the cells with serially diluted SGI-7079 or DMSO for a specified time (e.g., 2 hours).
- Ligand Stimulation: Stimulate the cells with Gas6 for a short period (e.g., 15 minutes) to induce Axl phosphorylation.
- Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.

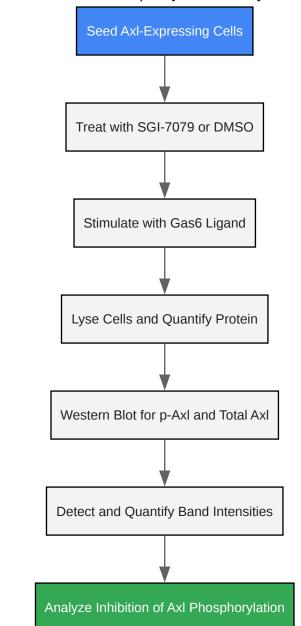
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- Transfer the proteins to a PVDF membrane.
- Block the membrane and probe with primary antibodies against phospho-Axl and total Axl.
- Incubate with the appropriate secondary antibodies.
- Detection and Analysis:
 - Visualize the protein bands using a chemiluminescence or fluorescence detection system.
 - Quantify the band intensities and normalize the phospho-Axl signal to the total Axl signal.
 - Plot the normalized phospho-Axl levels against the SGI-7079 concentration to determine the cellular potency.





Cell-Based Axl Phosphorylation Assay Workflow

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Cell-Based Axl Phosphorylation Assay Workflow

Conclusion

SGI-7079 is a potent inhibitor of the TAM family kinases, with a well-characterized inhibitory activity against AxI. While quantitative data for Mer and Tyro3 are less defined, existing evidence suggests a comparable level of inhibition. The broader selectivity profile of **SGI-7079**,



encompassing other important kinases, underscores the need for careful consideration in its experimental application and potential therapeutic development. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of **SGI-7079** and other kinase inhibitors.

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References

- 1. selleckchem.com [selleckchem.com]
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